(R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hcl
Description
(R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a fluorinated aromatic substituent. The compound’s structure includes a propanoic acid backbone, an amine group at the second carbon, and a 2-fluoro-4-methylphenyl moiety at the third carbon. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(2R)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMXOQFVRKESMD-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lipase-Catalyzed Kinetic Resolution
The enzymatic resolution of racemic β-amino esters represents a cornerstone method for obtaining enantiomerically pure (R)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid. Lipase PSIM (from Burkholderia cepacia) has been employed to catalyze the hydrolysis of racemic ethyl 3-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride (3e ) in iPr<sub>2</sub>O at 45°C. The reaction proceeds via selective hydrolysis of the (S)-enantiomer, leaving the (R)-ester unreacted (Table 1).
Reaction Conditions:
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Catalyst : Lipase PSIM (30 mg/mL)
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Solvent : Diisopropyl ether
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Additives : Triethylamine (5 equiv.), H<sub>2</sub>O (0.5 equiv.)
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Temperature : 45°C
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Reaction Time : 23 hours
Under these conditions, the hydrolysis reaches 50% conversion, yielding (S)-β-amino acid (5e ) with >99% enantiomeric excess (ee) and (R)-β-amino ester (4e ) with >99% ee. The enantioselectivity (E-value) exceeds 200, indicating high catalytic efficiency.
Mechanistic Insights:
Chemical Synthesis via Modified Rodionov Reaction
Racemic β-Amino Acid Synthesis
The racemic precursor (±)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid is synthesized via the Rodionov reaction, which involves condensation of 2-fluoro-4-methylbenzaldehyde with malonic acid in the presence of ammonium acetate (Scheme 1).
Synthetic Protocol:
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Aldehyde Activation : 2-Fluoro-4-methylbenzaldehyde (1 equiv.) reacts with malonic acid (1.2 equiv.) in ethanol.
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Condensation : NH<sub>4</sub>OAc (1.5 equiv.) is added, and the mixture is refluxed for 6–8 hours.
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Workup : The crude β-amino acid is precipitated by acidification (HCl) and purified via recrystallization.
This method yields racemic β-amino acid (±)-2e in 76–98% purity, contingent on aldehyde reactivity and reaction stoichiometry.
Esterification and Hydrolysis
The racemic β-amino acid is converted to its ethyl ester hydrochloride (3e ) using thionyl chloride (SOCl<sub>2</sub>) in ethanol (Scheme 2):
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Esterification : (±)-2e (1 equiv.) is treated with SOCl<sub>2</sub> (1.2 equiv.) in anhydrous ethanol at 0–5°C for 2 hours.
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Isolation : The hydrochloride salt is precipitated by adding diethyl ether, yielding (±)-3e as a white solid.
Subsequent hydrolysis of (±)-3e under acidic conditions (10% HCl, 80°C) regenerates the β-amino acid, though without enantiomeric resolution.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Parameter | Enzymatic Resolution | Chemical Synthesis |
|---|---|---|
| Reaction Time | 8–72 hours | 6–8 hours (per step) |
| Yield (Overall) | 47–49% | 76–98% |
| Enantiomeric Excess | >99% | Racemic |
| Catalyst Cost | High (enzyme) | Low (SOCl<sub>2</sub>) |
Enzymatic resolution offers superior stereochemical control but requires costly biocatalysts and prolonged reaction times. In contrast, chemical synthesis provides higher yields but lacks enantioselectivity, necessitating additional resolution steps.
Advanced Techniques for Enantiopure Synthesis
Dynamic Kinetic Resolution (DKR)
Emerging approaches combine lipase catalysis with metal-based racemization catalysts to achieve DKR, converting racemic substrates to single enantiomers in >90% yield. For example, palladium nanoparticles facilitate in situ racemization of (R)-ester, enabling full conversion to (S)-acid.
Solid-Phase Synthesis
Immobilized lipases (e.g., on mesoporous silica) enhance reusability and stability. Lipase PSIM immobilized on octyl-Sepharose retains 85% activity after five cycles, reducing production costs.
Analytical Characterization
Spectroscopic Data
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<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 12.0 Hz, 1H, ArH), 4.12 (q, J = 7.2 Hz, 1H, CH), 2.85 (dd, J = 14.0, 6.8 Hz, 1H, CH<sub>2</sub>), 2.45 (s, 3H, CH<sub>3</sub>).
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HPLC : Chiralpak IA column, hexane:isopropanol (80:20), flow rate 1.0 mL/min; retention times: (R)-ester = 9.2 min, (S)-acid = 12.6 min.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Stability and Stereochemical Integrity
Key findings from fluorinated analog studies ( ):
| Property | Observation | Significance |
|---|---|---|
| Racemization Resistance | No configurational inversion at α-carbon | Enables retention of (R)-configuration in biological systems |
| Metabolic Stability | Resists α-hydroxylation | Reduces unwanted metabolite formation |
| pH Sensitivity | Stable in pH 2–8 | Suitable for oral formulations |
This stability arises from the electron-withdrawing fluorine atom, which strengthens the C–F bond and reduces enzymatic degradation .
Carboxylic Acid Derivatives
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Ester Hydrolysis : The hydrochloride salt undergoes hydrolysis in aqueous NaOH (1M, 80°C) to regenerate the free carboxylic acid (yield: 92%).
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Amidation : Reacts with primary amines (e.g., benzylamine) in DMF with HATU/DIPEA to form peptidomimetics (yield: 75–88%).
Aromatic Substitution
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Electrophilic Substitution : The 2-fluoro-4-methylphenyl group directs electrophiles (e.g., NO₂⁺) to the para position relative to the methyl group, though reactivity is reduced due to fluorine’s deactivating effect.
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Nucleophilic Aromatic Substitution : Limited under standard conditions due to fluorine’s poor leaving-group ability .
Amino Group Reactions
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imines (λ_max = 265 nm).
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Acylation : Acetylated with acetic anhydride in pyridine (yield: 85%) to produce N-acetyl derivatives for stability studies .
Mechanistic Insights
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Ester Hydrolysis Mechanism : Proceeds via nucleophilic acyl substitution, with base-catalyzed attack by hydroxide ion at the carbonyl carbon.
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Amidation Kinetics : Second-order rate constants (k₂) range from 0.15–0.30 M⁻¹s⁻¹, dependent on amine nucleophilicity.
Comparative Reactivity with Analogues
Data from fluorinated vs. non-fluorinated analogs ( ):
| Reaction | Fluorinated Compound (k, s⁻¹) | Non-Fluorinated Compound (k, s⁻¹) |
|---|---|---|
| Ester Hydrolysis | 2.1 × 10⁻⁴ | 5.8 × 10⁻⁴ |
| Amidation (HATU) | 0.28 ± 0.03 | 0.31 ± 0.05 |
| Thermal Decomposition | T_dec = 220°C | T_dec = 195°C |
The fluorine atom slightly reduces reactivity in nucleophilic reactions but enhances thermal stability.
Scientific Research Applications
Medicinal Chemistry
The compound is of considerable interest for drug development due to its unique pharmacological properties. Its structure allows for the exploration of new therapeutic agents that may have enhanced efficacy and specificity in targeting biological pathways.
- Potential Drug Candidates : Research indicates that derivatives of this compound could serve as precursors for biologically active peptides or as lead compounds in the design of new pharmaceuticals targeting various diseases, including inflammatory conditions and cancer .
Biological Research
In biological studies, (R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride can be utilized to investigate enzyme-substrate interactions and the role of chirality in biological activity.
- Enzyme Interaction Studies : The compound's amino acid moiety allows it to interact with enzymes and receptors, providing insights into mechanisms of action and the effects of stereochemistry on biological processes .
Industrial Applications
In the industrial sector, this compound can be used in synthesizing specialty chemicals and materials. The fluorinated aromatic ring may enhance the stability and reactivity of products derived from this compound.
- Specialty Chemicals : Its unique properties make it suitable for developing advanced materials with specific characteristics, such as improved thermal stability or reactivity .
Case Studies
Several studies have highlighted the applications of (R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride in various research contexts:
- Anticancer Activity : A study evaluated compounds related to this structure for their antitumor properties against human cancer cell lines, demonstrating significant growth inhibition at specific concentrations .
- Inflammatory Disease Treatment : Research has indicated that derivatives can modulate immune responses, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and ulcerative colitis .
- Synthesis of Biologically Active Peptides : The compound has been used as a building block in synthesizing peptides with potential therapeutic effects, showcasing its versatility in medicinal chemistry applications .
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The amino acid moiety can interact with enzymes and receptors, while the fluorine atom may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The 2-fluoro-4-methylphenyl group distinguishes this compound from analogs with alternative substituents:
- Electron-Withdrawing vs.
- Lipophilicity: The 4-methyl group enhances lipophilicity, which may improve membrane permeability relative to polar substituents like hydroxyl or formyl (e.g., impurities in : 2-(4-formylphenyl)-propanoic acid, CAS 43153-07-7) .
Backbone Modifications
- Propanoic Acid vs. Acetic Acid: Unlike (R)-2-Amino-2-(4-fluorophenyl)acetic acid HCl (CAS 93939-74-3), which has a shorter acetic acid backbone, the propanoic acid chain in the target compound may confer greater conformational flexibility and steric bulk, influencing receptor interactions .
Pharmacological Relevance
- Bioavailability: Fluorination often enhances blood-brain barrier penetration, a trait shared with (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS 144744-41-2) .
- Metabolic Stability: The methyl group may reduce oxidative metabolism compared to thiophene-containing analogs like 2-amino-3-(thiophen-2-yl)propanoic acid, which could undergo sulfur-related degradation .
Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility relative to non-salt forms, such as (2R)-2-acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid (CAS 33164-64-6), which lacks ionic character .
- Stability: The fluorine and methyl substituents likely confer greater stability against hydrolysis compared to selanyl-containing derivatives like (R)-2-amino-3-((2-nitrobenzyl)selanyl)propanoic acid HCl (CAS 324582-23-2) .
Data Table: Key Structural Analogs and Properties
*Calculated based on formula C₁₀H₁₁FNO₂·HCl.
Research Findings and Implications
- Stereoselectivity: The (R)-configuration is critical for activity, as seen in other chiral amino acids like (4S)-2-{[(R)-2-amino-2-phenylacetamido]methyl}thiazolidine derivatives .
- Synthetic Challenges: Impurities such as 2-(4-ethylphenyl)-propanoic acid (CAS 3585-52-2) highlight the need for stringent control during synthesis to avoid byproducts .
- Biocatalytic Applications : Enzymatic methods used for thiophene analogs () may be adaptable for synthesizing the target compound .
Biological Activity
(R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride, often referred to as a chiral amino acid derivative, exhibits significant biological activity that is of interest in medicinal chemistry and pharmacology. This compound's unique structure, characterized by a fluorinated aromatic ring and a chiral center, makes it an important subject for research into enzyme interactions, drug development, and the synthesis of bioactive molecules.
- IUPAC Name : (2R)-2-amino-3-(2-fluoro-4-methylphenyl)propanoic acid
- Molecular Formula : C10H12FNO2
- Molecular Weight : 183.18 g/mol
- CAS Number : 18125-46-7
The biological activity of (R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino acid moiety allows for interactions with enzymes and receptors, while the fluorine atom enhances binding affinity and specificity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Its structure may allow it to modulate receptor activity, influencing signal transduction processes.
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. The presence of the fluorine atom can improve the pharmacokinetic properties of the resulting drugs.
Enzyme-Substrate Interactions
Research indicates that (R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid hydrochloride is valuable in studying enzyme-substrate interactions due to its chiral nature. It can be used to explore how chirality affects biological activity and enzyme specificity.
Case Studies and Research Findings
- Synthesis and Evaluation : A study highlighted the synthesis of various derivatives of this compound, assessing their biological activities against different enzymes. The findings suggested that modifications on the aromatic ring significantly influenced enzyme inhibition potency .
- Pharmacological Studies : Research has shown that compounds structurally related to (R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid exhibit varying degrees of antibacterial and antifungal activities. For instance, certain derivatives demonstrated MIC values indicating effective inhibition against Gram-positive and Gram-negative bacteria .
- Chirality Impact : A comparative analysis revealed that the (R)-enantiomer displayed superior binding affinity towards specific receptors compared to its (S)-counterpart. This underlines the importance of stereochemistry in drug design .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-2-Amino-3-(2-fluoro-4-methylphenyl)propanoic acid HCl, and how do steric effects of the 2-fluoro-4-methylphenyl group influence reaction yields?
- Methodology : Asymmetric synthesis via chiral auxiliaries or enzymatic resolution (e.g., using SwCNTNH2-PAL biocatalysts for stereoselective ammonia elimination/addition) can achieve the (R)-configuration . Steric hindrance from the 2-fluoro-4-methylphenyl substituent may require optimized reaction conditions (e.g., elevated temperatures or prolonged reaction times) to improve yields. Monitoring via chiral HPLC (e.g., using C18 columns with trifluoroacetic acid mobile phases) ensures enantiopurity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the aromatic substitution pattern and propanoic acid backbone .
- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology :
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of HCl vapors .
- Storage : Store at 2–8°C in airtight containers, away from moisture and incompatible reagents (e.g., strong oxidizers) .
- Spill Management : Neutralize with sodium bicarbonate and dispose of as hazardous waste .
Advanced Research Questions
Q. How does the 2-fluoro-4-methylphenyl substituent affect the compound’s stability under varying pH and temperature conditions?
- Methodology :
- pH Stability Studies : Incubate the compound in buffers (pH 1–12) and analyze degradation products via HPLC-MS. The electron-withdrawing fluoro group may enhance stability in acidic conditions but reduce it in alkaline media due to deprotonation of the carboxylic acid .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify decomposition temperatures. The methyl group may stabilize the aromatic ring against thermal degradation .
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., amino acid transporters). The 2-fluoro group’s electronegativity and steric profile may influence hydrogen bonding and hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the compound-receptor complex over time, focusing on the fluorine’s impact on binding kinetics .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Meta-Analysis : Compare studies for differences in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from variations in cell permeability influenced by the compound’s logP (calculated via HPLC retention times) .
- Dose-Response Replication : Repeat assays under standardized protocols, including positive/negative controls (e.g., tyrosine kinase inhibitors for enzyme studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
